(4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid
Beschreibung
(4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid is a chemical compound with the molecular formula C16H16N2O4 and a molar mass of 300.31 g/mol . This compound is characterized by the presence of a furoyl group, a hydrazono group, and a phenylbutanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Eigenschaften
Molekularformel |
C16H16N2O4 |
|---|---|
Molekulargewicht |
300.31g/mol |
IUPAC-Name |
(4E)-4-[(2-methylfuran-3-carbonyl)hydrazinylidene]-4-phenylbutanoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-11-13(9-10-22-11)16(21)18-17-14(7-8-15(19)20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,21)(H,19,20)/b17-14+ |
InChI-Schlüssel |
XXPYSXBYHNOSDW-SAPNQHFASA-N |
SMILES |
CC1=C(C=CO1)C(=O)NN=C(CCC(=O)O)C2=CC=CC=C2 |
Isomerische SMILES |
CC1=C(C=CO1)C(=O)N/N=C(\CCC(=O)O)/C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NN=C(CCC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid typically involves the reaction of 2-methyl-3-furoyl hydrazine with 4-phenylbutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Methyl-3-furoyl)hydrazono]methylbenzoic acid
- 4-[(2-Methyl-3-furoyl)carbohydrazonoyl]benzoic acid
- (4E)-4-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
